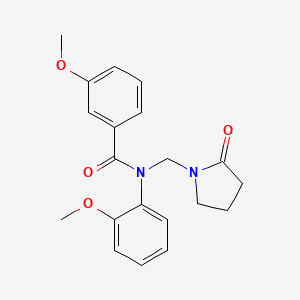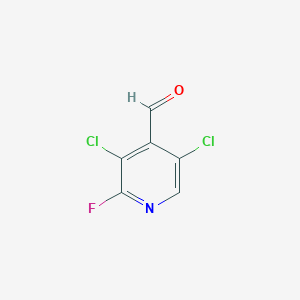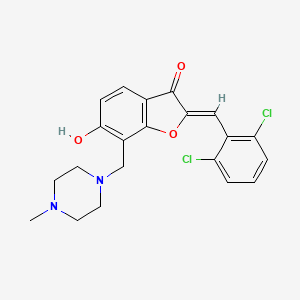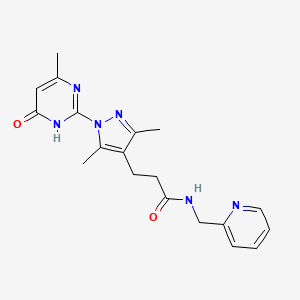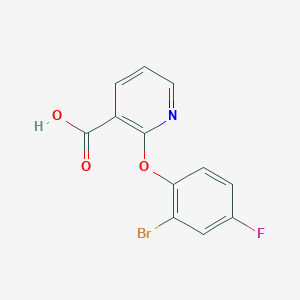
2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H7BrFNO3 and a molecular weight of 312.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a carboxylic acid group (-COOH) and a bromo-fluorophenoxy group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography, but such information isn’t available in the sources I found.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 165.23°C and a predicted boiling point of approximately 389.6°C at 760 mmHg . Its density is predicted to be approximately 1.7 g/cm3 .Aplicaciones Científicas De Investigación
Reactive Extraction and Synthesis Techniques
Reactive Extraction Applications
Pyridine carboxylic acids, like Pyridine-2-carboxylic acid (also known as picolinic acid) and Pyridine-3-carboxylic acid (nicotinic acid), are used in producing pharmaceuticals, herbicides, and metal salts for nutritional supplements. Techniques like reactive extraction have been explored for their recovery from dilute aqueous solutions, emphasizing the importance of non-toxic extractant-diluent systems for environmental safety (Datta & Kumar, 2014) (Kumar & Babu, 2009).
Synthesis of Aromatic Polyamides
The development of new bis(ether-carboxylic acid) compounds from the nucleophilic displacement of halides indicates the potential for creating novel polymers with specific properties, such as high glass transition temperatures and stability, highlighting the relevance of halogenated phenoxy compounds in advanced materials science (Hsiao et al., 1999).
Advanced Material Development
Fluorescent Sensors and Polymers
Research into heteroatom-containing organic fluorophores demonstrates the potential for developing fluorescent pH sensors, with applications ranging from solution-based sensing to detecting organic vapors. This area of research shows the relevance of pyridine derivatives in creating materials with specific light-emitting properties (Yang et al., 2013).
Polyfluorene Derivatives for Solar Cells
The incorporation of pyridine units into polyfluorene derivatives for use as cathode interfacial layers in polymer solar cells illustrates the ongoing research into renewable energy materials. These materials aim to improve the efficiency and performance of solar cells, showcasing the potential applications of pyridine derivatives in enhancing renewable energy technologies (Chen et al., 2017).
Metal Complexation and Catalysis
- Complexation with Metal Ions: Research into pyridine dicarboxylic acid derivatives and their coordination with metal ions like Tb(III) and Eu(III) for fluorescence applications reveals the importance of such compounds in developing luminescent materials. These materials have potential uses in sensors, imaging, and lighting technologies (Rui-ren et al., 2006).
Safety and Hazards
Specific safety and hazard information for this compound isn’t available in the sources I found. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Propiedades
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-6-7(14)3-4-10(9)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKITSCHUKBMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

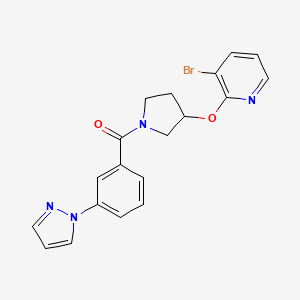
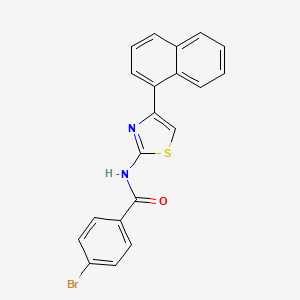
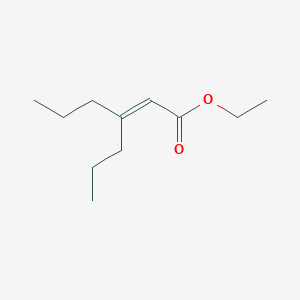
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)
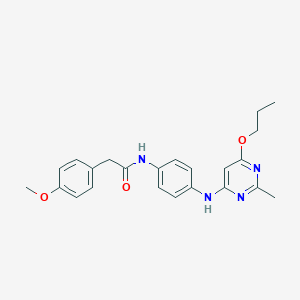
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)
![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)

